8-Cyclobutyltheophylline
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Overview
Description
8-Cyclobutyltheophylline is a chemical compound with the molecular formula C11H14N4O2. It is a derivative of theophylline, a well-known xanthine compound. The structure of this compound includes a cyclobutyl group attached to the eighth position of the theophylline molecule. This modification imparts unique properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclobutyltheophylline typically involves the modification of theophylline. One common method includes the reaction of theophylline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclobutyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted theophylline derivatives.
Scientific Research Applications
8-Cyclobutyltheophylline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Cyclobutyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchial airways, and reduces airway responsiveness to various stimuli. Additionally, it blocks adenosine receptors, contributing to its stimulatory effects on the central nervous system .
Comparison with Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
8-Chlorotheophylline: A stimulant drug with similar physiological effects to caffeine.
Caffeine: A widely consumed stimulant with effects on the central nervous system
Uniqueness: 8-Cyclobutyltheophylline is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity in various applications compared to its analogs .
Properties
CAS No. |
35873-48-4 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
8-cyclobutyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
OBURDMXZDVFAKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCC3 |
Origin of Product |
United States |
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